Cyclohexanecarboxylic acid, (1,3-dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)amide
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Overview
Description
H12O2. It is the carboxylic acid derivative of cyclohexane. At room temperature, it exists as a colorless oil that can crystallize .
Preparation Methods
Hydrogenation of Benzoic Acid: The primary synthetic route for cyclohexanecarboxylic acid involves the hydrogenation of benzoic acid. This reaction converts benzoic acid (C6H5COOH) to cyclohexanecarboxylic acid (C7H12COOH). The hydrogenation process typically employs a catalyst (such as palladium on carbon) and hydrogen gas. The resulting cyclohexanecarboxylic acid is a precursor for various applications .
Industrial Production: Cyclohexanecarboxylic acid serves as an intermediate in the production of caprolactam, a key monomer for nylon-6 synthesis. Its reaction with nitrosylsulfuric acid leads to caprolactam formation. Additionally, it can be oxidized to cyclohexene, another valuable compound .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid exhibits typical carboxylic acid reactions. These include:
Conversion to Acid Chloride: It can be converted to cyclohexanecarbonyl chloride (the acid chloride) by reacting with thionyl chloride or phosphorus pentachloride.
Hydrolysis: Under basic conditions, it hydrolyzes to cyclohexanecarboxylic acid.
Esterification: It reacts with alcohols to form esters.
Decarboxylation: Upon heating, it can lose a carbon dioxide molecule to form cyclohexene.
Scientific Research Applications
Cyclohexanecarboxylic acid finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a precursor in biochemical studies.
Medicine: Although not directly used as a drug, its derivatives could have pharmaceutical applications.
Industry: Its role in caprolactam production impacts the nylon industry.
Mechanism of Action
The specific mechanism by which this compound exerts its effects depends on its derivatives and applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid shares similarities with other carboxylic acids, such as benzoic acid and cyclohexanoic acid. its unique structure and reactivity set it apart from these compounds .
Properties
Molecular Formula |
C16H19F3N4O4 |
---|---|
Molecular Weight |
388.34 g/mol |
IUPAC Name |
N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H19F3N4O4/c1-22-10-9(12(25)23(2)14(22)27)15(13(26)20-10,16(17,18)19)21-11(24)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,20,26)(H,21,24) |
InChI Key |
BIJCHTOAYNDYLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(C(=O)N2)(C(F)(F)F)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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